molecular formula C17H19N5OS2 B2860152 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851131-82-3

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2860152
CAS No.: 851131-82-3
M. Wt: 373.49
InChI Key: OMQZRJFSQMIWGD-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₇H₁₉N₅O S₂; molecular weight: 373.5 g/mol) is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a sulfanyl-acetamide bridge to a 3,5-dimethylphenyl-substituted imidazole ring . Its synthesis and structural characterization are supported by crystallographic and spectroscopic methods, with applications primarily in enzyme inhibition, particularly against Helicobacter pylori urease, a target for anti-ulcer therapies . The 3,5-dimethylphenyl group enhances hydrophobic interactions in enzyme binding pockets, while the ethyl substituent on the thiadiazole ring influences solubility and metabolic stability .

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-4-15-20-21-16(25-15)19-14(23)10-24-17-18-5-6-22(17)13-8-11(2)7-12(3)9-13/h5-9H,4,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZRJFSQMIWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . For thiadiazole derivatives, cyclization reactions involving thiosemicarbazides and carboxylic acids are often employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the imidazole moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thiadiazole moiety can interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs vary in substituents on the thiadiazole and aryl rings, impacting physical properties and bioactivity. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogs
Compound ID/Name Molecular Weight (g/mol) Substituents (Thiadiazole/Imidazole) Melting Point (°C) Bioactivity
Target Compound 373.5 5-Ethyl/3,5-Dimethylphenyl Not Reported Urease Inhibition
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 359.47 5-Ethyl/3-Methylphenyl Not Reported Not Reported
Compound 5g (Ethylthio-thiadiazole) ~350* 5-Ethylthio/2-Isopropyl-5-methylphenoxy 168–170 Not Reported
Compound 4d (Benzimidazole-thiadiazole) ~420* 4-Chlorophenyl/5-Methylbenzimidazole 210–212 Antimicrobial Activity
DJM (Urease Inhibitor) ~300* Hydroxy/3,5-Dimethylphenyl Not Reported Urease Inhibition

*Estimated based on structural similarity.

Key Observations:

  • Substituent Effects on Melting Points: Bulkier groups (e.g., ethylthio in 5g vs. methylthio in 5f ) correlate with higher melting points, suggesting enhanced crystalline packing. The target compound’s ethyl group may similarly improve thermal stability.
  • Bioactivity Specificity: The 3,5-dimethylphenyl group in the target compound and DJM is critical for urease inhibition, likely due to hydrophobic interactions with the enzyme’s active site. In contrast, benzimidazole analogs (e.g., 4d ) with chlorophenyl groups exhibit antimicrobial activity, highlighting substituent-driven functional divergence.

Molecular Interactions and Enzyme Inhibition

The target compound was co-crystallized with H. pylori urease (PDB: 6ZJA) and compared to DJM, a known inhibitor. Key findings include:

  • Binding Affinity: The ethyl group on the thiadiazole enhances van der Waals interactions with residues in the urease active site, outperforming DJM’s hydroxy group in stability .
  • Meta-Substitution Effects: The 3,5-dimethylphenyl group optimizes π-π stacking and hydrophobic contacts, a trend also observed in trichloro-acetamide derivatives with meta-substituted aryl groups .

Structural vs. Functional Relationships

  • Imidazole vs. Benzimidazole Cores: Benzimidazole analogs (e.g., 4d ) show broader antimicrobial activity but lower specificity for urease, underscoring the imidazole ring’s role in target selectivity.

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